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Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B12402582 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of two O-GlcNAcase (OGA) inhibitors, JNJ-65355394 and ASN90 (also known as

Egalognastat), which are under investigation for the treatment of neurodegenerative diseases

such as Alzheimer's and Parkinson's disease. This comparison is based on currently available

public data.

In the landscape of therapeutic strategies for neurodegenerative disorders, the inhibition of O-

GlcNAcase (OGA) has emerged as a promising approach. OGA is a key enzyme responsible

for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from intracellular proteins,

including tau and α-synuclein. The accumulation of hyperphosphorylated tau and aggregated

α-synuclein are pathological hallmarks of various neurodegenerative diseases. By inhibiting

OGA, the levels of O-GlcNAcylated proteins are increased, which can interfere with the

pathological processes of protein aggregation. This guide provides a head-to-head comparison

of two such inhibitors: JNJ-65355394, a chemical probe from Janssen Pharmaceutica, and

ASN90 (Egalognastat), a clinical-stage molecule from Asceneuron.
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Feature JNJ-65355394 ASN90 (Egalognastat)

Target O-GlcNAc hydrolase (OGA) O-GlcNAcase (OGA)

Reported IC50 Data not publicly available 10.2 nM[1][2]

Development Stage Chemical Probe Phase II Clinical Trials[3]

Public Data Availability Limited

Extensive preclinical and

Phase I data available[3][4][5]

[6][7]

Mechanism of Action: Targeting O-GlcNAcase
Both JNJ-65355394 and ASN90 are inhibitors of the O-GlcNAcase (OGA) enzyme. OGA,

along with O-GlcNAc transferase (OGT), regulates the dynamic post-translational modification

of proteins by O-GlcNAcylation. In neurodegenerative diseases, there is evidence of impaired

brain glucose metabolism, which can lead to reduced O-GlcNAcylation of key proteins like tau

and α-synuclein. This hypo-glycosylation is thought to contribute to their misfolding and

aggregation. By inhibiting OGA, these compounds aim to restore protective O-GlcNAcylation

levels, thereby preventing or slowing the progression of pathology. ASN90 has been

characterized as a substrate-competitive and reversible inhibitor of OGA[5]. The specific

mechanism for JNJ-65355394 has not been detailed in publicly available sources.

Cellular Environment

Protein

O-GlcNAcylated Protein
OGT
OGA

OGT

OGAJNJ-65355394 / ASN90 Inhibition

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.bmrservice.com/ogaassay.html
https://www.medchemexpress.com/asn90.html
https://asceneuron.com/asceneuron-publishes-pioneering-preclinical-efficacy-data-on-its-novel-clinical-molecule-asn90-in-both-alzheimers-and-parkinsons-disease-models/
https://asceneuron.com/asceneuron-publishes-pioneering-preclinical-efficacy-data-on-its-novel-clinical-molecule-asn90-in-both-alzheimers-and-parkinsons-disease-models/
https://pubs.acs.org/doi/10.1021/acschemneuro.2c00057
https://pmc.ncbi.nlm.nih.gov/articles/PMC9026285/
https://pubmed.ncbi.nlm.nih.gov/35357812/
https://parkinsonsnewstoday.com/news/asn90-enzyme-suppressor-reduces-alpha-synuclein-clumps-parkinsons-mice/
https://www.benchchem.com/product/b12402582?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9026285/
https://www.benchchem.com/product/b12402582?utm_src=pdf-body
https://www.benchchem.com/product/b12402582?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OGA Inhibition Pathway

Quantitative Performance Data
A significant disparity exists in the publicly available quantitative data for these two compounds.

ASN90 (Egalognastat):

Parameter Value Source

IC50 (recombinant human

OGA)
10.2 nM [1][2]

EC50 (human PBMCs) 209 nM [8]

Brain to Plasma Ratio (rats) ~1 [8]

JNJ-65355394:

Publicly available experimental data on the inhibitory potency (IC50), cellular activity, and in

vivo efficacy of JNJ-65355394 are not available at this time. The compound is referenced as an

OGA inhibitor in patent WO2018109202A1, however, specific biological data for this compound

is not detailed in the publicly accessible patent documents[9].

Preclinical Efficacy of ASN90
ASN90 has undergone extensive preclinical evaluation in various models of neurodegenerative

diseases.

Tauopathy Models (Alzheimer's Disease Models)
In preclinical studies using mouse models of tauopathy, daily oral administration of ASN90

demonstrated significant therapeutic effects. Treatment with ASN90 prevented the development

of tau tangle pathology, reduced functional deficits in motor behavior and breathing, and

increased survival[3]. In a P301S tau transgenic mouse model, a 3.5-month treatment with

ASN90 at 30-100 mg/kg reduced pathological tau in the cerebral cortex and hippocampus[2].

Synucleinopathy Models (Parkinson's Disease Models)
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In a preclinical mouse model of Parkinson's disease (Line 61 α-synuclein transgenic mice),

chronic treatment with ASN90 (30-100 mg/kg, daily for 24 weeks) improved motor function,

reduced astrogliosis, and increased the O-GlcNAcylation of α-synuclein[2][7]. These findings

suggest that ASN90 has the potential to be a disease-modifying agent for both tauopathies and

α-synucleinopathies[3][6].
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are summaries of the methodologies used in the key experiments for ASN90.

OGA Inhibition Assay (In Vitro)
The inhibitory activity of ASN90 against recombinant human OGA was determined using a

fluorogenic substrate-based assay.

Enzyme: Recombinant full-length human O-GlcNAcase.

Substrate: A fluorogenic substrate that releases a fluorescent signal upon cleavage by OGA.

Procedure: The enzyme is incubated with varying concentrations of the inhibitor (ASN90)

before the addition of the substrate. The reaction is monitored by measuring the

fluorescence intensity over time.

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined

by plotting the percentage of inhibition against the inhibitor concentration.

Animal Models and Treatment Paradigm
Tauopathy Model: hTauP301S or P301L transgenic mice, which express human tau with a

mutation linked to frontotemporal dementia.

Synucleinopathy Model: Line 61 transgenic mice, which overexpress human α-synuclein.

Administration: ASN90 was administered orally via gavage, typically once daily.

Dosage: Doses ranged from 30 to 100 mg/kg.

Duration: Studies ranged from short-term (4 days) to chronic (3.5 to 6 months) treatment

periods[2][5].

Behavioral Assessments
Motor function in mouse models was assessed using tests such as the clasping score, which

measures the degree of abnormal limb posture when the mouse is suspended by its tail[5].
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Histopathological and Biochemical Analyses
Immunohistochemistry: Brain sections were stained with antibodies specific for pathological

forms of tau (e.g., AT8) or α-synuclein to quantify the extent of protein aggregation and

astrogliosis (GFAP staining).

Western Blotting: Brain lysates were analyzed by Western blot to measure the levels of total

and O-GlcNAcylated proteins, including tau and α-synuclein.

Conclusion
Based on the currently available public information, ASN90 (Egalognastat) is a well-

characterized OGA inhibitor with a significant body of preclinical data supporting its potential as

a therapeutic agent for neurodegenerative diseases. It has a reported potent IC50 value and

has demonstrated efficacy in animal models of both tauopathies and synucleinopathies, leading

to its progression into Phase II clinical trials.

In contrast, JNJ-65355394 remains a chemical probe with very limited public data on its

biological activity and performance. While it is identified as an OGA inhibitor, the lack of

quantitative data precludes a direct and meaningful comparison with ASN90 at this time.

For researchers in the field, ASN90 represents a benchmark OGA inhibitor with a clear path of

development and a wealth of data to inform further research. The future disclosure of data for

JNJ-65355394 will be necessary to fully assess its potential and position it within the

landscape of OGA inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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